N-(1H-indol-4-yl)-2-pyridinecarboxamide
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Overview
Description
N-(1H-indol-4-yl)-2-pyridinecarboxamide is a compound that features both an indole and a pyridine moiety. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The combination of these two structures in this compound makes it a compound of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2-pyridinecarboxamide typically involves the formation of the indole and pyridine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .
Once the indole and pyridine rings are formed, they can be coupled through an amide bond formation. This can be achieved by reacting the indole derivative with a pyridinecarboxylic acid derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-2-pyridinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can be facilitated by using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-(1H-indol-4-yl)-2-pyridinecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity . The pyridine moiety can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets . Together, these interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables with anticancer properties.
Pyridine-2-carboxamide: A compound with potential therapeutic applications.
Indole-2-carboxamide: A compound with various biological activities.
Uniqueness
N-(1H-indol-4-yl)-2-pyridinecarboxamide is unique due to its combination of the indole and pyridine moieties, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties . This dual functionality enhances its potential as a therapeutic agent and a research tool .
Properties
Molecular Formula |
C14H11N3O |
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Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11N3O/c18-14(13-4-1-2-8-15-13)17-12-6-3-5-11-10(12)7-9-16-11/h1-9,16H,(H,17,18) |
InChI Key |
BTEZBPYLAJQWSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
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